molecular formula C25H29ClN2O2 B12355795 N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide,monohydrochloride

Cat. No.: B12355795
M. Wt: 425.0 g/mol
InChI Key: AARZDAGMBSOAEH-UHFFFAOYSA-N
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Description

N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of furan-2-carboxamide derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide, monohydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Attachment of the Phenethyl Group: The phenethyl group is introduced through alkylation reactions.

    Formation of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety is synthesized through amide bond formation reactions.

    Final Assembly and Hydrochloride Formation: The final compound is assembled through coupling reactions, followed by the formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl group or the furan ring.

    Reduction: Reduction reactions can occur at the amide bond or the piperidine ring.

    Substitution: Substitution reactions may take place at the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and the reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide
  • N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide, dihydrochloride
  • N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide, monohydrobromide

Uniqueness

N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide, monohydrochloride is unique due to its specific molecular structure, which may confer distinct pharmacological properties compared to its analogs. The presence of the monohydrochloride salt form can also influence its solubility, stability, and bioavailability.

Properties

Molecular Formula

C25H29ClN2O2

Molecular Weight

425.0 g/mol

IUPAC Name

N-(3-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride

InChI

InChI=1S/C25H28N2O2.ClH/c1-20-7-5-10-23(19-20)27(25(28)24-11-6-18-29-24)22-13-16-26(17-14-22)15-12-21-8-3-2-4-9-21;/h2-11,18-19,22H,12-17H2,1H3;1H

InChI Key

AARZDAGMBSOAEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4.Cl

Origin of Product

United States

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